tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is a chemical compound . It is a derivative of piperidine , which is a widely used chemical structure in pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of this compound can involve the reaction of tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate with ammonia in the presence of a reducing agent. The reaction mixture is heated to a suitable temperature and maintained for a suitable time. The product is then extracted using a suitable solvent and purified using standard techniques such as recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of “this compound” is C17H25FN2O2 . The molecular weight is 308.39 . The structure includes a piperidine ring, which is a common feature in many pharmaceutical compounds .Scientific Research Applications
Intermediate in Biologically Active Compounds : A study by Kong et al. (2016) highlights the synthesis of a compound similar to your query, used as an intermediate in biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Synthesis and Biological Evaluation : A compound synthesized by Sanjeevarayappa et al. (2015), which is structurally similar to your query, was evaluated for its antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Anticancer Drug Intermediates : Zhang et al. (2018) discuss the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Key Intermediate of Vandetanib : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used to treat thyroid cancer (Wang, Wang, Tang, & Xu, 2015).
Polyamide Synthesis : Hsiao, Yang, and Chen (2000) conducted a study on the synthesis of polyamides using a derivative of tert-butylcatechol, demonstrating its utility in polymer chemistry (Hsiao, Yang, & Chen, 2000).
Enantiopure Derivatives Synthesis : Marin et al. (2004) focused on synthesizing enantiopure derivatives from a tert-butyl piperidinecarboxylate precursor for various applications (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Antitumor Activity : Yao et al. (2018) synthesized asymmetric BAPs with antitumor activity, highlighting the potential of such compounds in cancer therapy (Yao, Li, Wang, Hou, Meng, & Yan, 2018).
Safety and Hazards
“tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . If swallowed, it can be harmful . Therefore, it should be handled with care, and protective measures should be taken when handling this compound .
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYYVTWCAFVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572212 | |
Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177948-43-5 | |
Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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